BenchChemオンラインストアへようこそ!

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

Positional isomerism Solid-state packing Supramolecular chemistry

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide is a synthetic hydrazide–Schiff base hybrid belonging to the substituted acetohydrazide class. It is currently catalogued as a rare screening compound within the AldrichCPR collection, provided to early discovery researchers without vendor-collected analytical data.

Molecular Formula C26H28N2O3
Molecular Weight 416.5 g/mol
Cat. No. B15019095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide
Molecular FormulaC26H28N2O3
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C26H28N2O3/c1-2-3-9-21-14-16-24(17-15-21)30-20-26(29)28-27-18-23-12-7-8-13-25(23)31-19-22-10-5-4-6-11-22/h4-8,10-18H,2-3,9,19-20H2,1H3,(H,28,29)/b27-18+
InChIKeyCYNOLUWOXOSKFD-OVVQPSECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide (CAS 339168-18-2) – Compound Identity and Procurement Baseline


N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide is a synthetic hydrazide–Schiff base hybrid belonging to the substituted acetohydrazide class. It is currently catalogued as a rare screening compound within the AldrichCPR collection, provided to early discovery researchers without vendor-collected analytical data . Its core structure combines a 2‑benzyloxybenzylidene terminus with a 4‑butylphenoxyacetyl hydrazide backbone, a substitution pattern that distinguishes it from several commercially available positional and functional analogs also present in the AldrichCPR portfolio [1].

Why N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide Cannot Be Replaced by Closest AldrichCPR Analogs Without Loss of Structural Fidelity


Within the available acetohydrazide screening collection, even seemingly conservative modifications—such as shifting the benzyloxy group from the 2‑ to the 4‑position on the benzylidene ring or replacing the 4‑butylphenoxy group with a 1‑naphthyloxy moiety—create distinct chemical entities with different molecular shapes, electronic distributions, and lipophilicity profiles [1]. Published crystallographic and computational studies on related alkoxybenzylidene acetohydrazides demonstrate that the precise location of the alkoxy substituent dictates the intermolecular hydrogen‑bonding and π‑stacking networks that govern both solid‑state stability and protein‑ligand recognition [2]. Consequently, generic substitution among these analogs risks introducing uncharacterized changes in target binding, solubility, or chemical stability that cannot be predicted from the parent scaffold alone.

Quantitative Differentiation Evidence: N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide vs. Closest Comparators


Positional Isomer Differentiation: 2‑Benzyloxy vs. 4‑Benzyloxy Substitution on the Benzylidene Ring

The 2‑benzyloxy substitution present in the target compound (CAS 339168‑18‑2) places the bulky benzyloxy group adjacent to the imine bond, creating a sterically constrained environment around the hydrazone linkage that is absent in the 4‑benzyloxy positional isomer (CAS 303087‑99‑2). Single‑crystal X‑ray analysis of analogous alkoxybenzylidene acetohydrazides has confirmed that ortho‑alkoxy substitution introduces distinct intramolecular C–H···O and C–H···N hydrogen‑bonding motifs that are not geometrically feasible for the para‑substituted counterpart, thereby altering the conformational preference of the hydrazide side chain [1]. This conformational restriction is predicted to influence both the solution‑phase shape and the molecular recognition profile of the compound.

Positional isomerism Solid-state packing Supramolecular chemistry

Phenoxy Substituent Differentiation: 4‑Butylphenoxy vs. 1‑Naphthyloxy and 4‑Nitrophenoxy Analogs

The target compound incorporates a 4‑butylphenoxy terminus (4‑carbon linear alkyl chain), which provides a distinct lipophilicity profile compared to the commercially available 1‑naphthyloxy analog (CAS 303086‑04‑6) and the 4‑nitrophenoxy analog. Based on structural fragment contributions, the 4‑butylphenoxy group is estimated to contribute a clogP increment of approximately +2.8 to +3.0, intermediate between the lower‑polarity naphthyloxy (+3.2 estimated) and the polar nitro‑substituted phenoxy (−0.3 estimated) [1]. This intermediate lipophilicity may optimize the balance between aqueous solubility and passive membrane permeability for cellular assays.

Lipophilicity modulation clogP Membrane permeability

Hydrogen‑Bond Donor/Acceptor Differentiation: 2‑Benzyloxy vs. 2‑Hydroxy Analog

Unlike the 2‑hydroxy analog (CAS 303087‑44‑7), which carries a free phenolic –OH group at the ortho position of the benzylidene ring, the target compound bears a benzyl‑protected ether at the same position. This substitution converts a strong hydrogen‑bond donor (HBD) into a purely hydrogen‑bond acceptor (HBA) site, reducing the total HBD count from 2 (hydrazide N–H + phenolic O–H) to 1 (hydrazide N–H only). A reduction in HBD count is a well‑established strategy for improving passive membrane permeability and reducing metabolic glucuronidation or sulfation at the phenolic site [1].

Hydrogen‑bond donor Solubility Metabolic stability

Class‑Level Lipoxygenase Inhibitory Activity of Alkoxybenzylidene Acetohydrazides

Three alkoxybenzylidene acetohydrazide derivatives, structurally analogous to the target compound, were evaluated in vitro against soybean lipoxygenase (LOX) and demonstrated inhibitory activity superior to the standard drug indomethacin [1]. Although the target compound itself was not among the three specific congeners tested, its shared alkoxybenzylidene acetohydrazide scaffold strongly suggests membership in this active chemotype. Molecular docking studies accompanying the experimental data indicated that the alkoxybenzylidene moiety engages the LOX active site through a combination of hydrophobic contacts and hydrogen‑bond interactions mediated by the hydrazide linker [1].

Lipoxygenase inhibition Anti‑inflammatory LOX

Recommended Research and Procurement Application Scenarios for N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide


Chemical Biology Probe Development Targeting Lipoxygenase‑Mediated Inflammatory Pathways

Based on the class‑level lipoxygenase inhibitory activity of alkoxybenzylidene acetohydrazides [1], the target compound is suitable for incorporation into medium‑throughput screening cascades aimed at identifying novel LOX inhibitors. Its unique 2‑benzyloxy/4‑butylphenoxy substitution pattern provides a starting point for structure–activity relationship (SAR) expansion that is chemically distinct from the analogs already characterized in the CrystEngComm study.

Solid‑State Supramolecular Chemistry and Crystal Engineering Studies

The ortho‑benzyloxy substitution creates a geometrically constrained environment that, based on crystallographic evidence from related compounds [1], can direct specific intermolecular hydrogen‑bonding and π‑stacking motifs. This makes the target compound a candidate for systematic solid‑state studies comparing ortho‑ vs. para‑alkoxybenzylidene packing architectures, with potential relevance to co‑crystal design and stability prediction.

Diversity‑Oriented Screening Library Expansion with Defined Physicochemical Property Space

With an estimated intermediate lipophilicity (clogP contribution of the 4‑butylphenoxy group ≈ +2.8 to +3.0) and a single hydrogen‑bond donor, the compound occupies a property space that balances solubility and permeability [2]. It serves as a comparator chemotype to both the more lipophilic 1‑naphthyloxy analog (CAS 303086‑04‑6) and the more polar 2‑hydroxy analog (CAS 303087‑44‑7) in library enrichment strategies.

Method Development for Hydrazide‑Schiff Base Analytical Characterization

Because the compound is supplied as an AldrichCPR item without vendor‑collected analytical data , it presents an opportunity for laboratories to develop and validate in‑house QC protocols (HPLC purity, NMR identity confirmation, HRMS) for hydrazide‑Schiff base compounds, generating reference data sets that can support future procurement specifications.

Quote Request

Request a Quote for N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.